

Structural Basis for the Selectivity of KRAS G12D Inhibitor 7

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Compound of Interest

Compound Name: KRAS G12D inhibitor 7

Cat. No.: B13916827

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant percentage of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The glycine to aspartic acid substitution at codon 12 (G12D) is one of the most prevalent and oncogenic KRAS mutations. Historically considered "undruggable," recent breakthroughs have led to the development of selective inhibitors targeting this mutation. This technical guide delves into the structural and molecular underpinnings of the selectivity of **KRAS G12D inhibitor 7**, a potent and selective inhibitor of this oncogenic protein.

Data Presentation

Biochemical and Cellular Activity of KRAS G12D Inhibitor 7

Quantitative data for **KRAS G12D inhibitor 7** reveals its high potency and selectivity. The inhibitor demonstrates strong binding affinity to both the GDP-bound (inactive) and GTP-bound (active) states of the KRAS G12D protein.^[1] This dual-state binding is a crucial feature for effective target engagement in the dynamic cellular environment.

Parameter	KRAS G12D	Cell Line	Notes
Binding Affinity (Kd)	1.12 nM (GDP-bound)	N/A	Indicates very strong binding to the inactive state.
	1.86 nM (GTP-bound)	N/A	
Cellular Potency (IC50)	10 nM	AsPC-1 (Pancreatic)	Demonstrates effective inhibition of cancer cell proliferation.
	2.7 nM	GP2D	
	6.1 nM	AGS	
	6.8 nM	HPAF-II	
	27.3 nM	Ls513	
Selectivity	>1000 nM	H358 (G12C), G12S, WT	Exhibits high selectivity for G12D over other KRAS mutants and wild-type.

Structural Basis of Selectivity

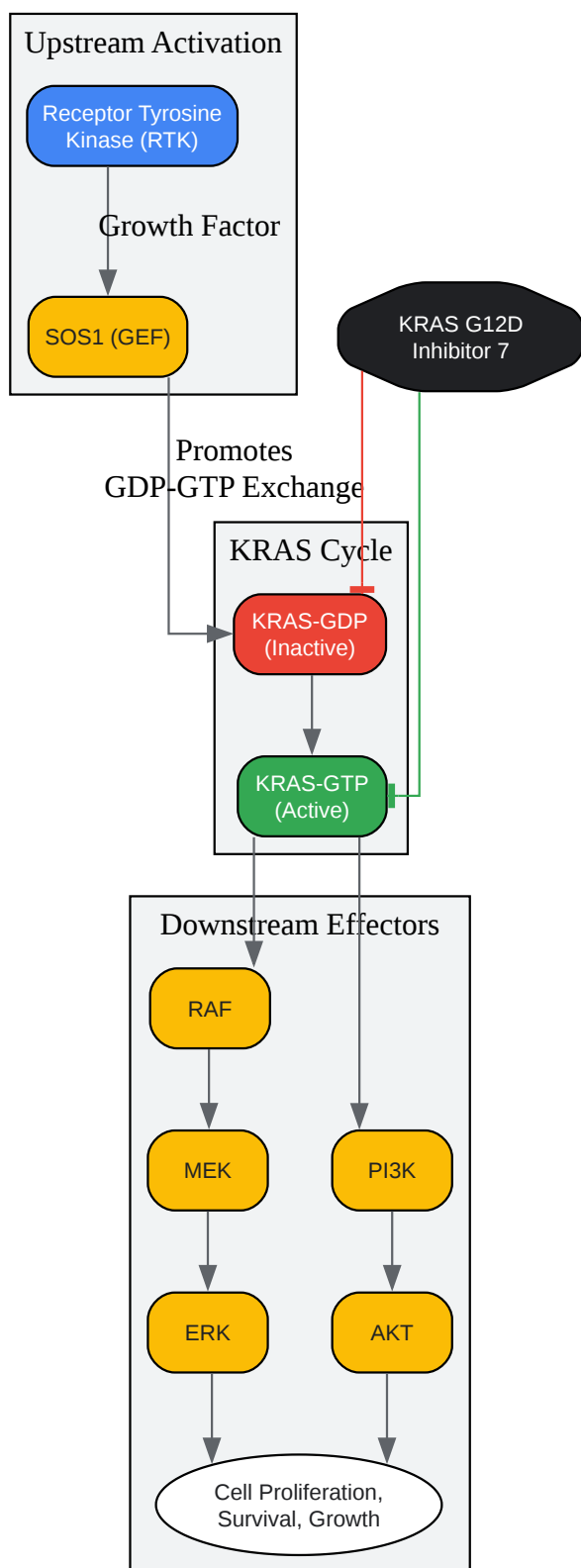
The selectivity of inhibitors for KRAS G12D is primarily achieved by exploiting the unique chemical properties of the mutant aspartic acid residue at position 12. Unlike the wild-type glycine, the aspartic acid provides a key interaction point for inhibitors. Structural studies of similar non-covalent KRAS G12D inhibitors reveal that a common mechanism of selectivity involves the formation of a salt bridge or strong hydrogen bond between a basic moiety on the inhibitor, such as a piperazine group, and the carboxylate side chain of the mutant Asp12.[\[2\]](#) This interaction anchors the inhibitor in the switch-II pocket, a region critical for KRAS signaling.

Furthermore, the binding of the inhibitor induces a conformational change in the switch-II pocket, creating an "induced-fit" pocket that further enhances binding affinity and selectivity.[\[3\]](#)

The inhibitor forms additional interactions with residues in this pocket, such as Gly60 and Gln61, which are crucial for stabilizing the inhibitor-protein complex. The ability of the inhibitor to form these specific interactions with Asp12 and the surrounding residues in the switch-II pocket is the primary determinant of its high selectivity for the KRAS G12D mutant over wild-type KRAS and other mutants that lack the aspartic acid residue.

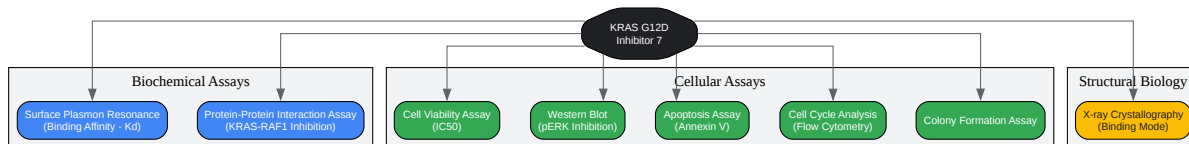
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway and the experimental workflows used to characterize KRAS G12D inhibitors.



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KRAS Signaling Pathway and Point of Inhibition.



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